4,5-Thiazoledicarboxaldehyde

Description

Contextual Significance of 4,5-Thiazoledicarboxaldehyde (B1386523) within Heterocyclic Chemistry

This compound, featuring two aldehyde groups attached to the thiazole (B1198619) core, is a particularly valuable building block. The thiazole moiety itself provides stability and specific reactivity, while the two aldehyde functionalities offer versatile handles for a wide array of chemical transformations. cymitquimica.com This dual reactivity allows for its participation in various condensation and cyclization reactions, making it a key intermediate in the synthesis of more complex heterocyclic systems. cymitquimica.com

Historical Development of Thiazole Aldehydes as Synthetic Precursors

The utility of the thiazole ring as a masked formyl group has been a cornerstone of a synthetic strategy known as the "Thiazole-Aldehyde Synthesis". orgsyn.org This approach leverages the stability of the thiazole ring under various reaction conditions and its efficient conversion into a formyl (aldehyde) group. orgsyn.org Historically, the Hantzsch synthesis, which involves the cyclization of α-halocarbonyl compounds with thioamides, has been a widely used method for constructing the thiazole ring itself. researchgate.net

Over the years, the development of methods to introduce and unmask aldehyde functionalities on the thiazole ring has expanded the synthetic chemist's toolbox. A common strategy involves the reduction of a thiazole to a thiazolium salt, followed by reduction with an agent like sodium borohydride (B1222165) and subsequent hydrolysis to yield the aldehyde. globalresearchonline.net The ability to generate thiazole aldehydes has been instrumental in the synthesis of a variety of complex molecules, including chiral polyhydroxylated aldehydes. orgsyn.org The strategic use of thiazole aldehydes as precursors underscores their importance in the construction of diverse and medicinally relevant heterocyclic structures. researchgate.netglobalresearchonline.net

Properties of this compound

| Property | Value |

| CAS Number | 13669-78-8 |

| Chemical Formula | C5H3NO2S |

| Appearance | Yellow crystalline solid |

| Odor | Strong |

| Solubility | Soluble in polar solvents |

This data is compiled from references cymitquimica.comguidechem.com.

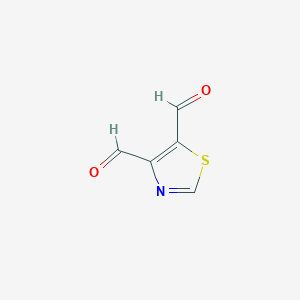

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-4,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO2S/c7-1-4-5(2-8)9-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHZLTKQOBJPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Thiazoledicarboxaldehyde

De Novo Construction of the Thiazole (B1198619) Core Incorporating Aldehyde Functionalities

The formation of the 4,5-thiazoledicarboxaldehyde (B1386523) molecule can be achieved through the initial construction of the thiazole ring. One notable method involves the reaction of dithiooxamide (B146897) with appropriately substituted halo-carbonyl compounds. This approach, a variation of the Hantzsch thiazole synthesis, allows for the direct incorporation of the core thiazole structure. Subsequent functionalization is then required to introduce the aldehyde groups at the 4 and 5 positions.

Another strategy involves the condensation of thioamides with α-haloketones or α-haloaldehydes. While this is a fundamental method for thiazole synthesis, direct and efficient incorporation of two aldehyde groups at the 4 and 5 positions through this route can be challenging due to the reactivity of the aldehyde functionalities under the reaction conditions. Therefore, precursors to the aldehyde groups, such as protected aldehydes or groups that can be readily converted to aldehydes, are often employed.

Functional Group Transformations from Precursor Thiazole Derivatives

A more common and often more practical approach to this compound involves the modification of pre-existing thiazole rings bearing suitable functional groups at the 4 and 5 positions.

Oxidative Routes to Dicarboxaldehyde Formation

The oxidation of 4,5-bis(hydroxymethyl)thiazole is a primary and effective method for the synthesis of this compound. This transformation can be accomplished using a variety of oxidizing agents. The selection of the oxidant is crucial to ensure high yield and to avoid over-oxidation to the corresponding dicarboxylic acid.

| Oxidizing Agent | Reaction Conditions | Observations |

| Manganese Dioxide (MnO₂) | Typically in an inert solvent like chloroform (B151607) or dichloromethane (B109758) at reflux. | A common and effective reagent for the oxidation of allylic and benzylic alcohols. |

| Pyridinium Chlorochromate (PCC) | In a non-aqueous solvent such as dichloromethane. | A milder oxidizing agent that can selectively oxidize primary alcohols to aldehydes. |

| Dess-Martin Periodinane (DMP) | In an inert solvent like dichloromethane at room temperature. | A mild and selective reagent for the oxidation of primary and secondary alcohols. |

The choice of the specific oxidizing agent and reaction conditions can be optimized to maximize the yield of the desired dialdehyde (B1249045).

Selective Reductions and Other Conversions to this compound

An alternative strategy involves the selective reduction of thiazole-4,5-dicarboxylic acid derivatives. For instance, the corresponding di-acid chloride can be reduced to the dialdehyde. A classic method for this transformation is the Rosenmund reduction, which utilizes a poisoned palladium catalyst (e.g., Pd/BaSO₄) and a stream of hydrogen gas. Careful control of the reaction conditions is necessary to prevent over-reduction to the corresponding diol.

Furthermore, thiazole-4,5-dicarboxylates can serve as precursors. Reduction of these diesters to the corresponding diols, followed by oxidation as described in the previous section, provides a two-step route to the target dialdehyde.

Strategic Use of Protecting Groups in this compound Synthesis

In multi-step syntheses involving the this compound framework, the strategic use of protecting groups for the aldehyde functionalities can be essential. Aldehydes are susceptible to a wide range of reaction conditions, including nucleophilic attack and oxidation/reduction. Protecting groups temporarily mask the aldehyde, allowing for chemical transformations on other parts of the molecule without affecting the aldehyde groups.

Common protecting groups for aldehydes include acetals and thioacetals. For example, reaction with a diol such as ethylene (B1197577) glycol in the presence of an acid catalyst will form a cyclic acetal (B89532). This protecting group is stable to a variety of reagents, including organometallics and hydrides, and can be readily removed by acid-catalyzed hydrolysis to regenerate the aldehyde. The choice of protecting group depends on the specific reaction conditions that will be employed in subsequent steps.

Advancements in Sustainable and Green Chemistry Approaches for its Preparation

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the use of less hazardous solvents, catalysts, and reagents, as well as the development of more atom-economical reactions.

For instance, catalytic oxidation methods using molecular oxygen or hydrogen peroxide as the terminal oxidant are being explored as greener alternatives to stoichiometric inorganic oxidants. The use of solid-supported catalysts can also facilitate easier product purification and catalyst recycling.

Reactivity and Reaction Pathways of 4,5 Thiazoledicarboxaldehyde

Electrophilic Characteristics of the Aldehyde Carbonyl Centers

The two aldehyde groups at the 4- and 5-positions of the thiazole (B1198619) ring are highly susceptible to nucleophilic attack. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the carbonyl carbons, facilitating a variety of addition and condensation reactions.

Nucleophilic Addition Reactions at Carbonyls

The carbonyl carbons of 4,5-Thiazoledicarboxaldehyde (B1386523) readily undergo nucleophilic addition. This reactivity is a cornerstone of its chemical behavior, allowing for the introduction of a wide array of functional groups. While specific studies on this compound are not extensively detailed in the provided search results, the general principles of nucleophilic addition to aldehydes are well-established and applicable. The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, dictates this reactivity.

Condensation Reactions with Diverse Nucleophiles

This compound serves as a versatile substrate for condensation reactions with various nucleophiles, particularly those containing primary amino groups. These reactions typically result in the formation of Schiff bases (imines) and are fundamental in the synthesis of more complex heterocyclic systems.

For instance, the reaction of aldehydes with primary amines is a common method for forming imines, where water is eliminated in an acid-catalyzed, reversible process. organic-chemistry.org This type of condensation is crucial for constructing larger molecular frameworks. While direct examples with this compound are not explicitly provided, the reaction of other thiazole derivatives, such as 2-amino-5-nitrothiazole (B118965) with substituted benzaldehydes, demonstrates the formation of thiazole-derived Schiff bases. researchgate.net

Furthermore, condensation reactions with hydrazines can yield hydrazones. These reactions are analogous to imine formation and can be a key step in transformations like the Wolff-Kishner reduction, which converts the carbonyl group into a methylene (B1212753) group. organic-chemistry.org The reaction of hydrazonoyl halides with various nucleophiles can also lead to the formation of diverse heterocyclic compounds. researchgate.net

The Knoevenagel condensation, a variant of the aldol (B89426) condensation, involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. nih.gov This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated compounds. nih.govbhu.ac.in Aldehydes generally react faster than ketones in these condensations. bhu.ac.in The reaction of various aldehydes with active methylene compounds like malononitrile (B47326) has been extensively studied, often employing catalysts to enhance efficiency. researchgate.netresearchgate.netwikipedia.orgorganic-chemistry.org Although a specific Knoevenagel condensation involving this compound is not detailed, its dialdehyde (B1249045) structure presents the potential for double condensation reactions, leading to the formation of highly functionalized products.

Another important reaction is the Wittig olefination, which converts aldehydes and ketones into alkenes using a phosphorus ylide. masterorganicchemistry.comyoutube.comwikipedia.org This reaction is highly versatile and allows for the precise placement of a double bond where the carbonyl group was located. masterorganicchemistry.com The Wittig reaction is compatible with a variety of functional groups, making it a valuable synthetic tool. beilstein-journals.org

Aldol and Related Carbonyl Condensation Mechanisms

The aldehyde groups of this compound are expected to participate in aldol and related condensation reactions. In a typical aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. While no specific examples of this compound undergoing an aldol reaction are provided, the general mechanism is well-understood. The presence of two aldehyde groups could potentially lead to intramolecular or intermolecular polymerization reactions under aldol conditions.

Intrinsic Nucleophilic Reactivity of the Thiazole Heterocyclic System

The thiazole ring itself possesses nucleophilic character due to the presence of the sulfur and nitrogen heteroatoms and the π-electron system. This allows it to participate in substitution and annulation reactions.

Ring Substitutions and Exchange Reactions

The electron density of the thiazole ring influences its susceptibility to electrophilic substitution. The C5 position is generally the most favorable site for electrophilic attack, a preference that can be enhanced by the presence of electron-donating groups at the C2 position. wikipedia.org Halogenation of thiazole, for instance, typically occurs at the C5 position. wikipedia.orgwikipedia.org However, the presence of two electron-withdrawing aldehyde groups in this compound would be expected to deactivate the ring towards electrophilic aromatic substitution. mdpi.com

Conversely, the thiazole ring can be susceptible to nucleophilic substitution, particularly at the C2 position, especially if a good leaving group is present or the ring is activated. wikipedia.org

Annulation Reactions Involving the Thiazole Moiety

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a key strategy for synthesizing complex heterocyclic systems. The dialdehyde functionality of this compound makes it an excellent precursor for constructing fused heterocycles.

For example, the synthesis of thiazolo[4,5-d]pyrimidines has been reported, highlighting the utility of substituted thiazoles in building fused ring systems. derpharmachemica.com Similarly, the construction of the thiazolo[4,5-b]pyridine (B1357651) scaffold can be achieved through annulation reactions starting from thiazole derivatives. nih.gov

The Gewald reaction, a multicomponent reaction that produces highly substituted 2-aminothiophenes, involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur. nih.govderpharmachemica.comorganic-chemistry.org A modified Gewald reaction has been used to synthesize thiazoles from nitriles and an aldehyde precursor, indicating the versatility of these reaction pathways in heterocyclic synthesis. wikipedia.org

The Hantzsch pyridine (B92270) synthesis is another multicomponent reaction that can be used to construct pyridine rings, which could potentially be fused to a thiazole core. wikipedia.org This reaction typically involves an aldehyde, a β-ketoester, and a nitrogen donor. wikipedia.org

These annulation strategies underscore the potential of this compound as a starting material for the synthesis of a wide variety of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Oxidative and Reductive Chemical Transformations of the Dicarboxaldehyde

The aldehyde functional groups in this compound are susceptible to both oxidation and reduction, leading to the formation of dicarboxylic acids and diols, respectively.

Oxidative Transformations:

Aromatic aldehydes can be readily oxidized to their corresponding carboxylic acids using strong oxidizing agents. mychemblog.comlibretexts.org In the case of this compound, oxidation is expected to yield thiazole-4,5-dicarboxylic acid. A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO4) in an aqueous solution under acidic or basic conditions. mychemblog.comlibretexts.org While the reaction with aromatic aldehydes has been studied, the specific kinetics and mechanism for this compound are not extensively documented. However, the general mechanism for the permanganate oxidation of aromatic aldehydes suggests that the reaction proceeds through the formation of a permanganate ester of the aldehyde hydrate. acs.org

| Oxidizing Agent | Expected Product |

| Potassium Permanganate (KMnO4) | Thiazole-4,5-dicarboxylic acid |

| Silver(I) Oxide (Ag2O) | Thiazole-4,5-dicarboxylic acid |

| Iodic Acid (HIO3) | Thiazole-4,5-dicarboxylic acid |

Reductive Transformations:

The reduction of the aldehyde groups in this compound leads to the formation of 4,5-bis(hydroxymethyl)thiazole. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol. The mechanism involves the nucleophilic attack of the hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. youtube.com

| Reducing Agent | Expected Product |

| Sodium Borohydride (NaBH4) | 4,5-bis(hydroxymethyl)thiazole |

| Lithium Aluminum Hydride (LiAlH4) | 4,5-bis(hydroxymethyl)thiazole |

| Catalytic Hydrogenation (e.g., H2/Pd) | 4,5-bis(hydroxymethyl)thiazole |

Coordination Chemistry and Metal-Catalyzed Reactions

The presence of the thiazole ring and the two aldehyde functional groups makes this compound a versatile precursor for the synthesis of ligands for coordination chemistry.

Interaction with Transition Metals

While direct complexation of this compound with transition metals is not extensively reported, its derivatives, particularly Schiff bases, readily form stable complexes with a variety of transition metal ions. mdpi.comchemijournal.commdpi.com The nitrogen and sulfur atoms of the thiazole ring, along with the oxygen atoms of the aldehyde groups (or the imine nitrogen in Schiff base derivatives), can act as donor atoms, allowing the molecule to function as a multidentate ligand.

Ligand Formation and Complexation Studies

The most common route to forming ligands from this compound is through condensation reactions with primary amines to form Schiff bases (imines). chemijournal.com The reaction of the dialdehyde with a diamine can lead to the formation of macrocyclic ligands. These Schiff base ligands, containing multiple donor atoms, are excellent chelating agents for transition metals. mdpi.comchemijournal.com

The synthesis of metal complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. mdpi.com The resulting metal complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the ligand. researchgate.net The coordination of the ligand to the metal ion is often confirmed by spectroscopic techniques such as IR and NMR, where shifts in the characteristic vibrational frequencies of the C=N and C=S bonds, for example, indicate complex formation.

| Amine Reactant | Resulting Ligand Type | Potential Coordinating Metal Ions |

| Monoamine (e.g., aniline) | Bis-Schiff Base | Co(II), Ni(II), Cu(II), Zn(II) |

| Diamine (e.g., ethylenediamine) | Macrocyclic Schiff Base | Fe(III), Co(II), Ni(II), Cu(II) |

| Aminobenzoic acid | Schiff Base with Carboxylate group | Fe(III), Co(II), Ni(II), Cu(II), Zn(II) |

Photochemically and Thermally Induced Reactivity Profiles

The reactivity of this compound can also be influenced by photochemical and thermal stimuli.

Photochemically Induced Reactivity:

Aromatic aldehydes are known to undergo photochemical decarbonylation upon ultraviolet irradiation. researchgate.net This reaction proceeds through the excitation of the aldehyde to an excited state, followed by α-cleavage to form a radical pair, which then loses carbon monoxide. researchgate.net It is plausible that this compound could undergo a similar process, potentially leading to the formation of thiazole or other degradation products. The quantum yields for such reactions can vary depending on the specific structure of the aldehyde and the reaction conditions. researchgate.net

Thermally Induced Reactivity:

The thermal stability of aromatic aldehydes can vary significantly depending on their structure and the presence of other functional groups. royalsocietypublishing.org The thermal decomposition of benzaldehyde (B42025) has been studied, and it is known to decompose at elevated temperatures. royalsocietypublishing.orgresearchgate.net For this compound, thermal decomposition could involve decarbonylation, fragmentation of the thiazole ring, or polymerization. The specific decomposition pathway and the products formed would depend on the temperature and the presence of other reactive species.

Derivatization and Functionalization Strategies

Formation of Imine, Oxime, and Hydrazone Derivatives

The carbonyl groups of 4,5-Thiazoledicarboxaldehyde (B1386523) readily undergo condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazines to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are fundamental in constructing larger molecules and introducing new functional groups.

The formation of imines involves the reaction of the dialdehyde (B1249045) with primary amines, often in the presence of an acid catalyst. redalyc.org This reaction proceeds through a six-step mechanism, initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. unesp.br The amine then acts as a nucleophile, attacking the carbonyl carbon, leading to a zwitterionic intermediate that, after proton transfer and dehydration, yields the imine. redalyc.org The azomethine group (-C=N-) in these derivatives is a key structural motif in many biologically active compounds. redalyc.orgmdpi.com

Oximes are synthesized through the condensation of an aldehyde with hydroxylamine. wikipedia.orgorganic-chemistry.org This reaction is a useful method for the identification of aldehydes and ketones. wikipedia.org The mechanism involves the nucleophilic attack of the nitrogen from hydroxylamine on the carbonyl carbon, followed by proton transfer and elimination of a water molecule to form the C=N-OH functionality. youtube.comyoutube.com

Hydrazones are formed by the reaction of this compound with hydrazines. nih.gov These derivatives have gained significant attention due to their diverse biological activities, including antimicrobial and antitumor properties. mdpi.commdpi.com The synthesis typically involves heating a mixture of the aldehyde and a hydrazine (B178648) derivative in a suitable solvent. chemmethod.com

| Reactant | Product Type | General Reaction Conditions |

| Primary Amines (R-NH₂) | Diimine | Acid catalyst, removal of water redalyc.orgnih.gov |

| Hydroxylamine (NH₂OH) | Dioxime | Condensation reaction wikipedia.orgmasterorganicchemistry.com |

| Hydrazines (R-NHNH₂) | Dihydrazone | Reflux in ethanol (B145695) nih.govchemmethod.com |

Acetal (B89532) and Related Protecting Group Implementations

In multi-step syntheses, it is often necessary to selectively protect one or both of the aldehyde groups of this compound to prevent them from reacting under certain conditions. organic-chemistry.orgnih.gov Acetal formation is a common strategy for protecting aldehyde and ketone functionalities. libretexts.org This is typically achieved by reacting the aldehyde with an alcohol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst. organic-chemistry.org The reaction is reversible and the protecting group can be removed by acid-catalyzed hydrolysis. organic-chemistry.org

The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.orgnih.gov For dialdehydes like this compound, selective protection of one aldehyde group while leaving the other free for reaction presents a synthetic challenge that requires careful selection of reagents and reaction conditions. The use of diols like 1,4-dithiothreitol has been shown to be effective for the mild deprotection of acetal and ketal groups. researchgate.netrsc.org

| Protecting Group | Reagents for Protection | Conditions for Deprotection |

| Cyclic Acetal | Diol (e.g., ethylene glycol), Acid Catalyst | Aqueous acid, transacetalization organic-chemistry.org |

| Silyl Ethers | Silyl Halide (e.g., TBDMS-Cl), Base | Acid or fluoride (B91410) ion source (e.g., TBAF) libretexts.org |

| Benzyl Ether (Bn) | Benzyl Halide, Base | Hydrogenolysis libretexts.org |

Conversion to Carboxylic Acids and Ester Analogues via Oxidation

The aldehyde groups of this compound can be oxidized to the corresponding carboxylic acids, yielding thiazole-4,5-dicarboxylic acid. nih.gov This transformation is a key step in the synthesis of various thiazole-based compounds with potential applications in materials science and medicinal chemistry. A variety of oxidizing agents can be employed for this purpose. For instance, oxidation of related hydroxymethylthiazole compounds to thiazole (B1198619) carboxylic acids has been achieved using nitric acid in the presence of sulfuric acid. google.com The resulting dicarboxylic acid can then be further derivatized.

Esterification of the thiazole-4,5-dicarboxylic acid can be accomplished through various methods. A common approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol. organic-chemistry.org This method is known for its high yields and tolerance of sterically hindered substrates. organic-chemistry.org

Reduction to Corresponding Diols and Monols

The aldehyde functionalities of this compound can be reduced to hydroxyl groups to form the corresponding diol, 4,5-bis(hydroxymethyl)thiazole. This reduction can be achieved using a variety of reducing agents. For the selective reduction of a related carboxylic acid to an alcohol, borane (B79455) (BH3) has been utilized. researchgate.net Sodium borohydride (B1222165) (NaBH₄) is another common and mild reducing agent suitable for converting aldehydes to alcohols. The selective reduction of one aldehyde group to a monol (B1209091) would require careful control of stoichiometry and reaction conditions.

Regioselective Monofunctionalization Approaches

Achieving selective reaction at one of the two aldehyde positions in this compound is a significant synthetic challenge. Such regioselective monofunctionalization is crucial for the synthesis of unsymmetrically substituted thiazole derivatives. Strategies to achieve this often involve the use of protecting groups, as discussed in section 4.2, where one aldehyde is temporarily blocked to allow for the selective transformation of the other. Another approach could involve exploiting subtle differences in the electronic environment of the two aldehyde groups, although they are structurally very similar. The development of efficient methods for regioselective monofunctionalization remains an active area of research.

Multi-component Reaction Incorporations of this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, offering high atom economy and efficiency. nih.govmdpi.com this compound, with its two reactive aldehyde sites, is an excellent candidate for incorporation into MCRs to generate diverse and complex molecular scaffolds. nih.gov

For example, imines formed in situ from this compound can act as dienophiles or azadienes in [4+2] cycloaddition reactions, a strategy widely used for the synthesis of nitrogen-containing heterocycles. nih.gov The dialdehyde can participate in reactions like the Povarov reaction to construct quinoline (B57606) derivatives. nih.gov The versatility of this compound allows for its use in the synthesis of various fused heterocyclic systems, which are prevalent in many natural products and pharmaceuticals. nih.govnih.gov The development of novel MCRs involving this compound is a promising avenue for the rapid generation of chemical libraries for drug discovery and materials science. mdpi.comresearchgate.net

Applications in Advanced Organic Synthesis and Material Science

4,5-Thiazoledicarboxaldehyde (B1386523) as a Versatile Building Block in Heterocycle Synthesis

The twin aldehyde functionalities of this compound serve as reactive handles for a variety of condensation reactions, enabling the construction of intricate and functionally diverse heterocyclic structures.

The adjacent positioning of the two aldehyde groups on the thiazole (B1198619) ring makes this compound an ideal starting material for the synthesis of fused bicyclic heteroaromatic systems. Through classical condensation reactions with binucleophilic reagents, new rings can be annulated onto the thiazole core. For instance, reaction with hydrazine (B178648) (H₂N-NH₂) is a well-established route to form a pyridazine (B1198779) ring, which would yield the thiazolo[4,5-d]pyridazine (B3050600) system. Similarly, condensation with ortho-phenylenediamine would lead to the formation of thiazolo[4,5-g]quinoxaline derivatives. While specific examples starting directly from this compound are not extensively detailed in prominent literature, the synthetic strategy is a fundamental concept in heterocyclic chemistry. The synthesis of related structures, such as thiazolo[4,5-b]quinoxalines, often proceeds from different precursors like 2,3-dichloroquinoxaline, but highlights the stability and interest in the resulting fused systems. researchgate.netjohnshopkins.edu

Beyond simple fused systems, this compound is a key component in the synthesis of larger, more complex organic architectures like macrocycles. The dialdehyde (B1249045) can undergo Schiff base condensation with various linear diamines. The stoichiometry and length of the diamine linker can be precisely controlled to direct the formation of specific macrocyclic structures. For example, a [2+2] condensation with two equivalents of a diamine would produce a tetrameric macrocycle containing alternating thiazole and diamine-derived units. These thiazole-containing macrocycles are of interest for their unique host-guest chemistry and potential applications in sensing and catalysis.

Table 1: Potential Heterocyclic Systems from this compound

| Reagent | Resulting Fused System |

|---|---|

| Hydrazine | Thiazolo[4,5-d]pyridazine |

| o-Phenylenediamine | Thiazolo[4,5-g]quinoxaline |

Integration into Supramolecular Systems and Coordination Polymers

The ability of this compound and its derivatives to engage in directional, non-covalent interactions makes it a valuable component for the construction of highly ordered supramolecular systems.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF are directly influenced by the geometry and functionality of its organic linker. This compound can be readily oxidized to its corresponding 4,5-Thiazoledicarboxylic acid. This dicarboxylate molecule is an excellent candidate for a multitopic ligand for several reasons:

It possesses multiple coordination sites: the two carboxylate oxygen atoms and the nitrogen atom of the thiazole ring.

The rigid thiazole core provides a well-defined geometry and spacing between the coordinating groups.

The use of analogous heterocyclic dicarboxylates, such as imidazole-4,5-dicarboxylic acid, is well-documented in the synthesis of robust and porous MOFs. mdpi.com These frameworks exhibit diverse topologies and have potential applications in gas storage, separation, and catalysis. Thiazole- and thiadiazole-based dicarboxylates have also been successfully employed as ligands to create luminescent MOFs and coordination polymers.

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The rigid structure and specific location of functional groups in derivatives of this compound play a crucial role in directing these processes. In the context of MOF synthesis, the defined angle and distance between the carboxylate groups in 4,5-Thiazoledicarboxylic acid predetermine the coordination geometry around the metal centers, guiding the assembly of the final three-dimensional framework. Similarly, the formation of Schiff base macrocycles from the dialdehyde is a form of directed self-assembly where the formation of covalent imine bonds is the driving force that organizes the precursor molecules into a stable, cyclic architecture.

Contribution to the Development of Functional Organic Materials

The electron-deficient nature of the thiazole ring, combined with the synthetic versatility of the dialdehyde groups, allows for the incorporation of this compound into a variety of functional organic materials.

The dialdehyde functionality makes it an excellent monomer for creating π-conjugated polymers through polycondensation reactions. For instance, reacting this compound with aromatic diamines or electron-rich bis(ylide) compounds (in a Wittig-type reaction) can produce polymers with alternating electron-donor and electron-acceptor units. Such donor-acceptor polymers are central to the field of organic electronics. The inclusion of the thiazole or related thiadiazole unit in the polymer backbone is a common strategy to tune the material's electronic properties, such as its bandgap and charge carrier mobility. These polymers are investigated for use in organic photovoltaics (solar cells), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). johnshopkins.edu The synthesis of recyclable conjugated polymers based on dialdehyde monomers further enhances their sustainability for electronic applications.

Table 2: Research Findings on Related Functional Materials

| Material Class | Building Block Analogy | Key Findings | Potential Application |

|---|---|---|---|

| Metal-Organic Frameworks | Imidazole-4,5-dicarboxylic acid mdpi.com | Forms robust, porous 3D frameworks with metal ions. | Gas Storage, Catalysis |

| Luminescent Polymers | Thiazolo[5,4-d]thiazole dicarboxylate | Constructs 2D coordination polymers with lanthanide ions exhibiting luminescence. | Chemical Sensing |

| Conjugated Polymers | Benzothiadiazole (BT) units | BT-based polymers achieve high power conversion efficiencies in organic solar cells. | Organic Photovoltaics |

Utility of this compound in Novel Reaction Methodology Development and Catalyst Discovery

This compound has emerged as a versatile building block in the development of novel reaction methodologies and in the discovery of new catalysts. Its unique structure, featuring a thiazole ring flanked by two reactive aldehyde groups, allows for its participation in a variety of chemical transformations, leading to the synthesis of complex molecular architectures and functional materials with catalytic applications.

The presence of both nitrogen and sulfur heteroatoms, along with the two formyl groups, makes this compound an attractive precursor for the synthesis of polydentate ligands. These ligands, upon complexation with various metal ions, can form stable coordination complexes that exhibit significant catalytic activity. The thiazole nucleus itself can act as a coordinating site, further enhancing the stability and modifying the electronic properties of the resulting metal complexes.

Research has demonstrated the utility of thiazole-containing compounds in catalyzing a range of organic transformations. While direct catalytic applications of this compound are not extensively documented, its derivatives, particularly Schiff bases and their metal complexes, are of significant interest. The dialdehyde functionality of this compound provides a straightforward route to synthesize bis-Schiff base ligands through condensation reactions with primary amines. These ligands can then be used to create well-defined catalytic centers.

Furthermore, the development of multicomponent reactions (MCRs) provides a powerful strategy for the rapid assembly of complex molecules from simple starting materials. Thiazole derivatives have been successfully employed in MCRs to generate diverse heterocyclic scaffolds. While specific MCRs involving this compound for catalyst synthesis are an area of ongoing research, the potential for its use in one-pot syntheses of intricate ligand architectures is significant.

The application of thiazole-based ligands extends to the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest in heterogeneous catalysis due to their high surface area, tunable porosity, and the presence of well-defined active sites. Ligands derived from this compound could be employed as organic linkers to construct novel MOFs with tailored catalytic properties for applications such as gas storage, separation, and chemical transformations.

Below are tables summarizing the potential utility of this compound in these areas, based on the reactivity of analogous compounds.

Table 1: Potential Applications of this compound in Novel Reaction Methodologies

| Reaction Type | Role of this compound | Potential Outcome |

| Schiff Base Condensation | Dialdehyde precursor | Formation of bidentate or polydentate Schiff base ligands |

| Multicomponent Reactions | Key building block | Rapid synthesis of complex heterocyclic ligands |

| Knoevenagel Condensation | Active methylene (B1212753) reactant | Synthesis of functionalized thiazole derivatives |

| Claisen-Schmidt Condensation | Aldehyde component | Formation of thiazolyl chalcone-like structures |

Table 2: Potential Applications of this compound in Catalyst Discovery

| Catalyst Type | Role of this compound | Potential Catalytic Application |

| Homogeneous Catalysts | Precursor to Schiff base ligands for metal complexes | Oxidation, reduction, C-C coupling reactions |

| Heterogeneous Catalysts | Organic linker for Metal-Organic Frameworks (MOFs) | Gas separation, selective catalysis |

| Coordination Polymers | Building block for extended catalytic structures | Sensing, photocatalysis |

While direct and extensive research on the catalytic applications of this compound is still an emerging field, the foundational chemistry of thiazoles and dialdehydes strongly suggests its significant potential in the development of innovative reaction methodologies and the discovery of novel and efficient catalysts.

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of thiazole (B1198619) derivatives. researchgate.netnih.gov For 4,5-Thiazoledicarboxaldehyde (B1386523), such studies would elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

The electronic structure of thiazole derivatives is significantly influenced by the nature and position of substituents on the ring. researchgate.net In this compound, the two electron-withdrawing aldehyde groups at the C4 and C5 positions are expected to have a profound impact on the electronic properties of the thiazole ring. DFT calculations can quantify this effect by mapping the electrostatic potential and calculating atomic charges. The aldehyde groups would render the carbon atoms of the carbonyls electrophilic and the oxygen atoms nucleophilic. The thiazole ring itself, a five-membered heterocycle containing sulfur and nitrogen, possesses a unique electronic distribution that can be finely tuned by these substituents.

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. For thiazole derivatives, the HOMO and LUMO are typically localized over the π-system of the heterocyclic ring and any conjugated substituents. nih.gov In this compound, the aldehyde groups would lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. researchgate.net These include ionization potential, electron affinity, global hardness, global softness, and electrophilicity index. By calculating these parameters for this compound, a deeper understanding of its chemical behavior can be achieved.

Table 1: Representative Calculated Electronic Properties of a Substituted Thiazole Derivative (Analogous Compound) Data presented is for illustrative purposes based on findings for similar thiazole derivatives and not specific to this compound.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.3582 nih.gov | Indicates electron-donating ability |

| LUMO Energy | -0.8765 nih.gov | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4818 nih.gov | Relates to chemical reactivity and stability |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the formation and subsequent reactions of thiazole derivatives. dss.go.thacs.orgbeilstein-journals.org For this compound, theoretical studies can map out the potential energy surfaces of its reactions, identifying transition states, intermediates, and products. This provides a step-by-step understanding of reaction pathways that can be difficult to probe experimentally.

For instance, the synthesis of thiazole-5-carbaldehydes has been investigated computationally, revealing cascade reaction pathways involving novel mechanisms. acs.org Theoretical calculations can help to rationalize the observed regioselectivity and stereoselectivity in such reactions. beilstein-journals.org In the case of reactions involving this compound, such as its condensation with amines or other nucleophiles, computational modeling could predict the most likely reaction products and the energetic barriers associated with their formation.

One example of a reaction mechanism studied computationally is the addition of silylthiazole to formaldehyde, which was predicted to proceed through a concerted formation of a thiazolium-2-ylide intermediate. acs.org Similar approaches could be applied to understand the reactions of the aldehyde groups of this compound. The mechanism of thiazolidine (B150603) formation from aldehydes and cysteamine (B1669678) has also been proposed based on experimental and theoretical considerations. dss.go.th

By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. These calculations can also shed light on the role of catalysts and solvent effects in the reaction. acs.org

Prediction and Interpretation of Spectroscopic Properties for Structural Characterization

Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data, which is essential for the structural characterization of molecules like this compound. researchgate.netnih.govresearchgate.net Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the assignment of experimental signals and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties.

NMR Spectroscopy: The theoretical calculation of nuclear magnetic resonance (NMR) chemical shifts is a valuable tool for confirming molecular structures. researchgate.netnih.govacs.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. acs.org By calculating the ¹H and ¹³C NMR chemical shifts of this compound, a theoretical spectrum can be generated and compared with experimental data to confirm the structure and assign the peaks. For other thiazole derivatives, a good correlation between theoretical and experimental NMR data has been reported. researchgate.netnih.gov

Vibrational Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can be compared with experimental IR spectra to identify characteristic functional groups. mdpi.com For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretching of the aldehyde groups, as well as vibrations associated with the thiazole ring.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.comnih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, TD-DFT calculations could help to understand the nature of its electronic transitions, which are likely to be π-π* and n-π* transitions involving the thiazole ring and the aldehyde groups. The effect of substituents on the absorption and emission properties of thiazole derivatives has been successfully studied using computational methods. nih.gov

Table 2: Representative Comparison of Experimental and Theoretical Spectroscopic Data for a Substituted Thiazole (Analogous Compound) Data presented is for illustrative purposes based on findings for similar thiazole derivatives and not specific to this compound.

| Spectroscopic Data | Experimental Value | Theoretical Value | Reference |

|---|---|---|---|

| ¹H NMR (ppm) | 7.25-7.70 (aromatic protons) | 7.15-7.90 (aromatic protons) | mdpi.com |

| ¹³C NMR (ppm) | 112.8-146.6 (aromatic carbons) | Correlates well with experimental data | researchgate.net |

| IR (cm⁻¹) | Vibrational modes assigned based on calculations | Calculated vibrational frequencies | mdpi.com |

Cheminformatics Approaches for Analog Design and Virtual Screening (as a building block)

The thiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govbeilstein-journals.orgnih.govlifechemicals.com As such, this compound represents a valuable building block for the design of new molecules with desired properties. Cheminformatics and computational tools are extensively used for analog design and virtual screening of chemical libraries containing such building blocks. nih.govwikipedia.org

Analog Design: By using this compound as a starting scaffold, new series of compounds can be designed by computationally modifying the aldehyde functional groups. These modifications can be guided by quantitative structure-activity relationship (QSAR) studies, which correlate the structural features of molecules with their biological activity or physicochemical properties. researchgate.net

Virtual Screening: Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.gov Libraries of virtual compounds can be generated by computationally reacting this compound with a diverse set of reactants. These virtual libraries can then be docked into the active site of a target protein to predict their binding affinity. This approach allows for the rapid and cost-effective identification of potential lead compounds for drug discovery. wikipedia.org The thiazole moiety is a common feature in fragment-based drug discovery campaigns. nih.gov

The use of this compound as a building block in these computational approaches can be facilitated by its well-defined structure and the potential for diverse chemical modifications at its two aldehyde groups. This allows for the exploration of a vast chemical space in the search for new molecules with specific functions.

Future Research Directions and Perspectives

Exploration of Emerging Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives, including 4,5-Thiazoledicarboxaldehyde (B1386523), has traditionally relied on established methods like the Hantzsch thiazole synthesis, which involves the reaction of thioamides with α-haloketones. bepls.comnih.gov However, future research is increasingly focused on developing more efficient, safer, and environmentally benign synthetic strategies. bohrium.com

Emerging methodologies that hold promise for the synthesis of this and related compounds include:

Multi-component Reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. bepls.comnih.gov Future work could develop a one-pot MCR for this compound, potentially reducing reaction times and simplifying purification processes. bepls.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of thiazole intermediates could lead to higher yields and purity.

Photocatalysis and Electrosynthesis: Leveraging light or electrical energy to drive chemical reactions can provide access to unique reactivity and often proceeds under milder conditions than conventional heating. researchgate.net The development of photocatalytic or electrochemical methods for constructing the thiazole ring or for introducing the aldehyde functionalities represents a significant area for future exploration.

Enzymatic Synthesis: Biocatalysis offers unparalleled selectivity and operates under mild, aqueous conditions. Researchers may explore enzymes that can catalyze key bond-forming steps in the synthesis of this compound or its precursors, expanding the application of enzymes in organic synthesis. researchgate.net

| Methodology | Potential Advantages for Thiazole Synthesis |

| Multi-component Reactions | Increased efficiency, atom economy, reduced waste, simplified procedures. bepls.com |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, improved yields. |

| Photocatalysis/Electrosynthesis | Mild reaction conditions, unique reactivity pathways, reduced reliance on thermal energy. researchgate.net |

| Enzymatic Synthesis | High selectivity (chemo-, regio-, stereo-), environmentally friendly conditions. researchgate.net |

Discovery of Unprecedented Reactivity Pathways

The two adjacent aldehyde groups of this compound present a unique electronic and steric environment, suggesting that novel reactivity pathways are waiting to be discovered. While aldehydes are well-known for their participation in reactions like Wittig, aldol (B89426), and condensation reactions, the specific arrangement in this molecule could lead to unprecedented transformations.

Future research could focus on:

Intramolecular Cyclizations: Investigating novel intramolecular reactions where both aldehyde groups participate simultaneously. This could lead to the formation of complex fused heterocyclic systems that are otherwise difficult to synthesize.

Tandem Reactions: Designing one-pot tandem reactions where the dialdehyde (B1249045) acts as a linchpin, reacting sequentially with different reagents to rapidly build molecular complexity.

Coordination Chemistry: Exploring the ability of the dialdehyde, and its derivatives, to act as a unique ligand for metal centers. The proximity of the oxygen and sulfur atoms of the thiazole ring could lead to the formation of novel organometallic complexes with interesting catalytic or material properties.

Modified Gewald Reactions: Investigating variations of reactions like the Gewald synthesis, where the nitrile precursor's substitution can be tailored to selectively produce thiazoles over thiophenes, could uncover new pathways based on the dialdehyde's reactivity. nih.gov

Expansion of Applications into Interdisciplinary Domains

The thiazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. dergipark.org.tr Derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.gov The unique structure of this compound makes it an ideal starting point for creating new chemical entities for interdisciplinary applications.

Future directions include:

Materials Science: Using the dialdehyde as a monomer or cross-linking agent for the synthesis of advanced polymers. The resulting materials could possess unique thermal, optical, or electronic properties due to the incorporated thiazole unit.

Supramolecular Chemistry: Designing and synthesizing macrocycles and molecular cages using this compound as a key building block. These structures could have applications in molecular recognition, sensing, and encapsulation.

Chemical Biology: Developing novel fluorescent probes and sensors based on the thiazole dialdehyde core. The aldehyde groups can be functionalized with reporter groups, and the thiazole ring can interact with specific biological targets, allowing for the imaging and detection of biomolecules or cellular processes.

Agrochemicals: Synthesizing novel derivatives to be screened for potential herbicidal or pesticidal activity, leveraging the known biological activity of the thiazole scaffold.

Innovations in Sustainable Synthesis and Green Chemistry

The future of chemical synthesis is inextricably linked to the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov Research on this compound and its derivatives is expected to increasingly incorporate these principles.

Key areas for innovation include:

Use of Green Solvents: Moving away from traditional volatile organic compounds towards more sustainable alternatives like water, supercritical fluids, or bio-based solvents. bohrium.commmumullana.org Catalyst-free synthesis in water has been shown to be a high-yielding procedure for some thiazole derivatives. bepls.com

Development of Recyclable Catalysts: Designing heterogeneous or supported catalysts that can be easily recovered and reused, reducing waste and cost. bepls.com Silica-supported tungstosilisic acid is one such example used in the synthesis of Hantzsch thiazole derivatives. bepls.com

Energy-Efficient Methodologies: Employing alternative energy sources such as microwave irradiation and ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. bepls.comnih.gov

| Green Chemistry Principle | Application in Thiazole Synthesis |

| Safer Solvents & Auxiliaries | Utilizing water, PEG-400, or solvent-free conditions. bepls.com |

| Catalysis | Employing recyclable catalysts like DABCO or silica-supported acids. bepls.com |

| Energy Efficiency | Using microwave irradiation or ultrasonication to reduce reaction times and energy consumption. bepls.commmumullana.org |

| Atom Economy | Designing multi-component reactions that incorporate most atoms from the starting materials into the final product. bepls.com |

Q & A

Basic: What are the optimized synthetic routes for 4,5-Thiazoledicarboxaldehyde, and how can purity be ensured?

Answer:

Synthesis typically involves cyclization of precursor thiazole derivatives with dicarbonyl reagents. Key steps include:

- Reaction Optimization : Adjusting temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Purity Validation : Use TLC (Rf comparison) and HPLC (C18 column, UV detection at 254 nm) to confirm absence of by-products .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm aldehyde protons (δ 9.8–10.2 ppm) and thiazole ring carbons (δ 150–160 ppm). 2D NMR (COSY, HMBC) resolves connectivity ambiguities .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H stretch) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation pattern validation .

Advanced: How can regioselectivity challenges in reactions involving this compound be addressed?

Answer:

- Computational Modeling : Density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) predict electrophilic/nucleophilic sites on the thiazole ring, guiding reagent selection .

- Experimental Validation : Competitive reactions with regioselective probes (e.g., 2-substituted dienophiles in Diels-Alder reactions) paired with kinetic monitoring (GC-MS) .

Advanced: How should researchers resolve contradictory data in reaction yield reproducibility?

Answer:

- Error Source Analysis : Use factorial design experiments to isolate variables (e.g., moisture sensitivity, catalyst aging) .

- Statistical Validation : Apply ANOVA to compare batch yields and identify outliers. Report confidence intervals (e.g., 95% CI) for reproducibility claims .

- Cross-Lab Collaboration : Share protocols with independent labs to verify results under controlled conditions .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

- Storage : Under inert atmosphere (argon) at –20°C in amber glass vials to avoid light-induced aldehyde oxidation .

- Stability Monitoring : Periodic NMR analysis to detect degradation products (e.g., carboxylic acid derivatives) .

Advanced: How can computational modeling elucidate reaction mechanisms involving this compound?

Answer:

- Mechanistic Studies : Transition state analysis using Gaussian or ORCA software to map energy profiles for nucleophilic additions or cycloadditions .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, explaining rate differences in polar vs. nonpolar media .

Basic: Which analytical standards are suitable for quantifying this compound in mixtures?

Answer:

- Chromatography : HPLC with a C18 column and UV/Vis detection (λ = 260 nm). Calibrate using certified reference standards (≥98% purity) .

- Internal Standards : Spiked deuterated analogs (e.g., d₂-4,5-Thiazoledicarboxaldehyde) for LC-MS quantification .

Advanced: How can ambiguities in NMR assignments of derivatives be resolved?

Answer:

- 2D NMR : NOESY for spatial proximity analysis and HSQC for direct C-H correlation .

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to trace carbon environments in complex spectra .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.